

ML351: A Technical Guide to its Mechanism of Action in Neuronal Cells

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Compound of Interest

Compound Name:	ML351
CAS No.:	847163-28-4
Cat. No.:	B1676651

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Abstract

ML351 is a potent and selective small-molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice. In the context of neuronal cells, **ML351** exhibits significant neuroprotective properties, primarily by mitigating oxidative stress-induced cell death. This technical guide provides an in-depth analysis of the mechanism of action of **ML351** in neuronal cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The primary mechanism involves the inhibition of the 12/15-LOX enzyme, which in turn prevents downstream inflammatory and apoptotic cascades, including the suppression of NLRP1 and NLRP3 inflammasome activation.

Core Mechanism of Action: Inhibition of 15-Lipoxygenase-1

ML351 was identified through a quantitative high-throughput screen as a novel and potent inhibitor of human 15-LOX-1.[1][2] Its primary mode of action in neuronal cells is the direct

inhibition of this enzyme, which is implicated in various neurodegenerative conditions and ischemic stroke.[1][2][3] Under conditions of oxidative stress, such as glutamate toxicity or ischemia, 12/15-LOX is upregulated and activated in neurons.[3][4][5] This activation leads to the production of lipid hydroperoxides, which contribute to mitochondrial damage, increased reactive oxygen species (ROS) production, and subsequent neuronal cell death.[4][5] **ML351** effectively blocks this enzymatic activity, thereby conferring neuroprotection.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the activity and efficacy of **ML351**.

Table 1: In Vitro Inhibitory Activity of **ML351**

Target	IC50	Selectivity	Source
Human 15-LOX-1	200 nM	>250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2	[1][2]

Table 2: Neuroprotective Effects of **ML351** in Neuronal Cell Models

Cell Line	Insult	Endpoint	Effective Concentration	Source
HT-22 (mouse hippocampal)	5 mM Glutamate	Increased cell viability	Not specified	[1][2]
HT-22 (mouse hippocampal)	H2O2	Increased cell viability	10, 20, 40 μM	[6]

Table 3: In Vivo Effects of **ML351** in a Mouse Model of Ischemic Stroke

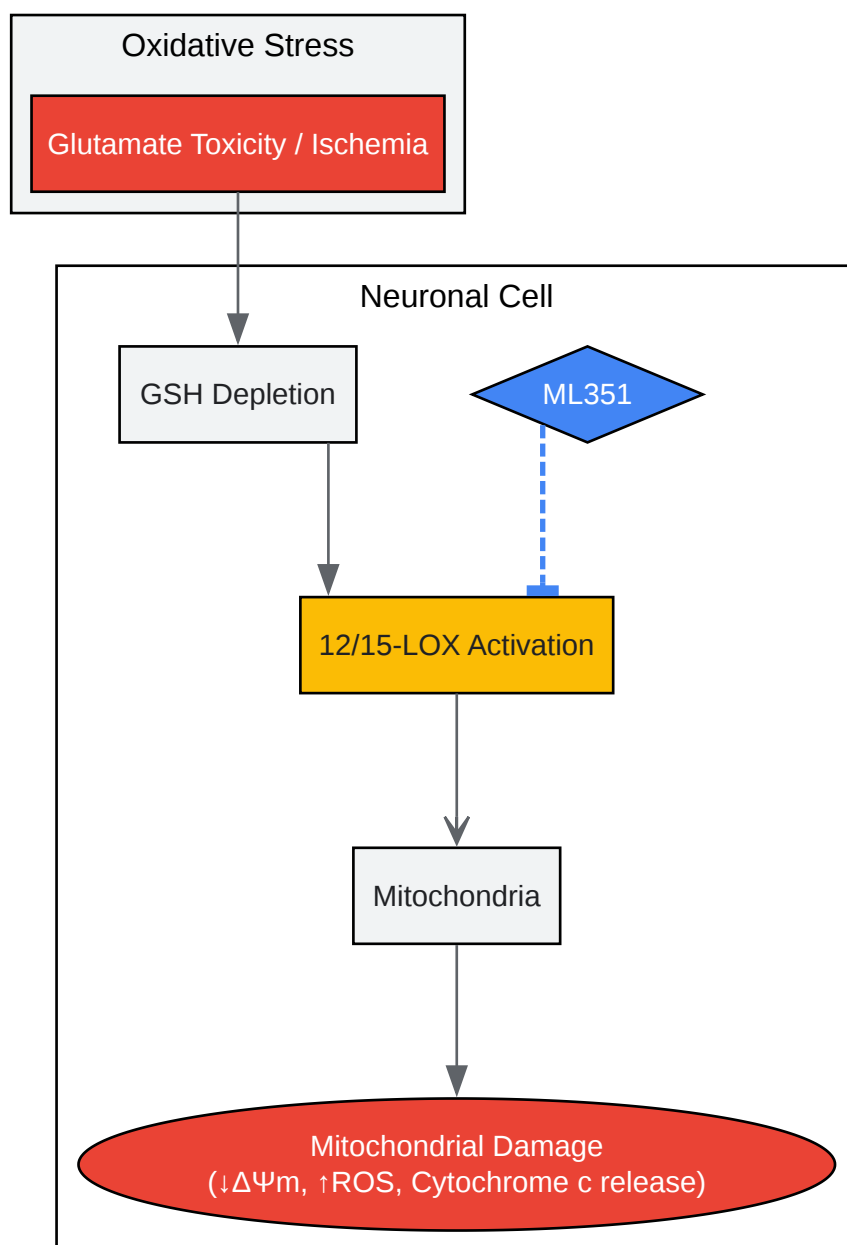
Parameter	Treatment	Outcome	Source
Infarct Volume	ML351 (50 mg/kg, i.p.)	Significantly reduced at 6, 24, and 72 hours	[3]
Neurological Deficit Score	ML351 (50 mg/kg, i.p.)	Significantly attenuated at 6, 24, and 72 hours	[3]
Pro-inflammatory Cytokines (IL-1 β , IL-6, TNF- α)	ML351 (50 mg/kg, i.p.)	Significantly decreased at 6 and/or 24 hours	[3]
Anti-inflammatory Cytokines (IL-10, TGF- β)	ML351 (50 mg/kg, i.p.)	Increased at 24 and/or 72 hours	[3]
NLRP1 and NLRP3 Inflammasome Activation	ML351 (50 mg/kg, i.p.)	Significantly diminished at 6, 24, and 72 hours	[3]

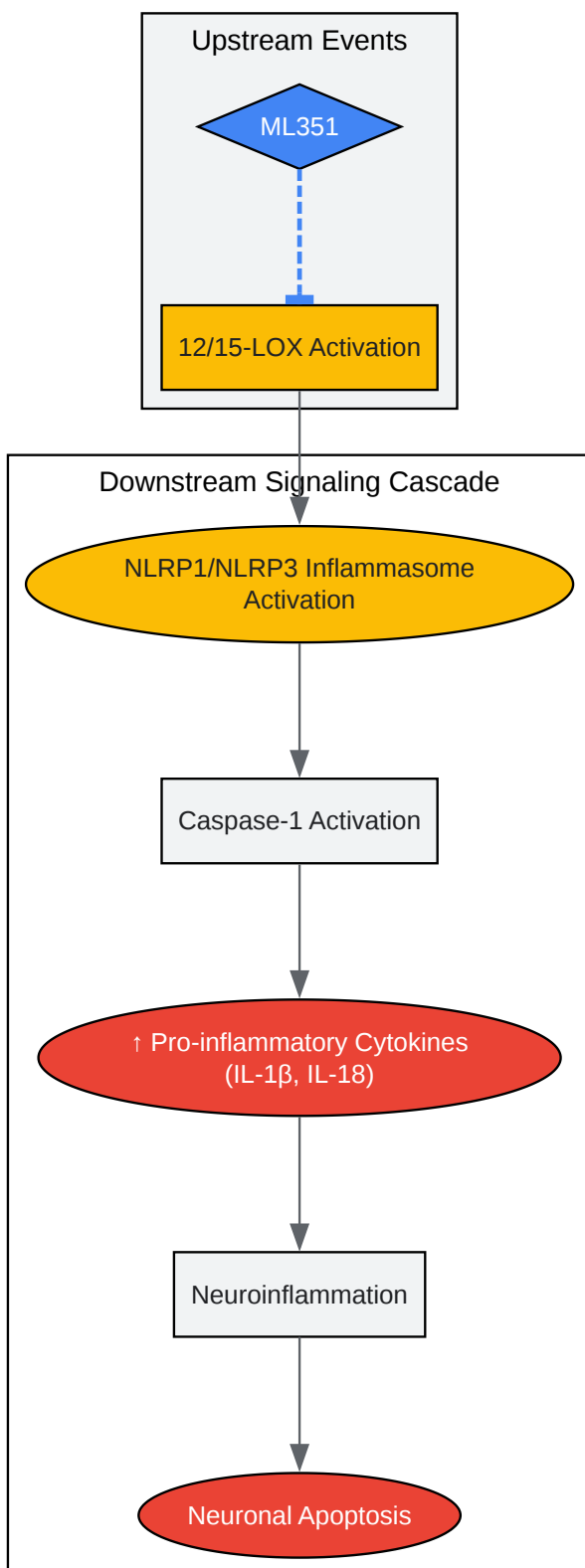
Signaling Pathways

ML351 exerts its neuroprotective effects by intervening in a well-defined signaling cascade initiated by oxidative stress.

Oxidative Stress-Induced 12/15-LOX Activation and Mitochondrial Damage

Under oxidative stress conditions, such as high levels of extracellular glutamate in HT-22 cells, the intracellular antioxidant glutathione is depleted.[5] This leads to the activation of 12/15-LOX, which then targets mitochondria, causing a breakdown of the mitochondrial membrane potential, release of cytochrome c, and a surge in reactive oxygen species (ROS).[4][5]





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